3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-3-2-4-14(9-11)22(20,21)18-13-6-7-15-12(10-13)5-8-16(19)17-15/h2-4,6-7,9-10,18H,5,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRFLTSMWRGNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone under basic conditions.
Sulfonamide Formation: The quinoline derivative is then reacted with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline moiety to its tetrahydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions can be facilitated by bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline moiety can intercalate with DNA or interact with receptors. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Core Heterocycle Variation
- Target Compound: 1,2,3,4-Tetrahydroquinolin (one nitrogen atom in the bicyclic system).
- Analog 0NS: 1,2,3,4-Tetrahydroquinazolin (two nitrogen atoms in the bicyclic system).
Substituent Differences
- Target Compound : 3-Methylbenzenesulfonamide (electron-donating methyl group at the meta position).
- Analog 0NS : 2-Methoxybenzenesulfonamide (electron-donating methoxy group at the ortho position).
The methoxy group in 0NS introduces greater polarity and steric bulk, which may influence solubility and steric interactions in biological systems.
Physicochemical and Functional Properties
Broader Context of Sulfonamide Derivatives
While direct pharmacological data for the target compound are unavailable, sulfonamide analogs are well-documented for their roles in inhibiting carbonic anhydrases, cyclooxygenases, and tyrosine kinases. The tetrahydroquinolin/tetrahydroquinazolin distinction aligns with trends observed in kinase inhibitors, where quinazoline derivatives (e.g., gefitinib) dominate clinical use due to their enhanced binding to ATP pockets .
Biological Activity
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a quinoline derivative, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₃S |
| Molecular Weight | 316.4 g/mol |
| CAS Number | 922005-85-4 |
The structural components of this compound allow it to interact with various biological targets, which underpins its potential therapeutic effects.
The biological activity of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a critical substrate for bacterial dihydropteroate synthase, leading to inhibition of folic acid synthesis in bacteria. This mechanism is crucial for its antibacterial properties.
Additionally, the quinoline component may intercalate with DNA or affect various signaling pathways within cells, contributing to its antitumor and antimicrobial activities.
Antimicrobial Activity
Research indicates that compounds similar to 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibit notable antibacterial and antifungal properties. For instance:
- In vitro Studies : Compounds derived from similar structures have demonstrated effective inhibition against various bacterial strains. The IC50 values for related compounds have been reported as low as 2.5 µg/mL, indicating potent activity compared to established antibiotics like Doxorubicin (IC50 = 37.5 µg/mL) .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in several studies:
- Case Study Findings : In a study evaluating novel tetrahydroquinoline derivatives, certain analogs exhibited IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide may possess similar or enhanced efficacy against cancer cells .
Comparative Analysis of Related Compounds
To better understand the unique biological activities of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, we can compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | Lacks methyl group at 3-position | Different binding affinity and solubility |
| 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene sulfonamide | Contains fluorine substituent | Enhanced reactivity due to electronegative fluorine |
| N-(2-hydroxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | Hydroxy group instead of methyl | Potentially different pharmacokinetics |
Q & A
Basic Research Questions
What synthetic routes are optimized for preparing 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how are intermediates characterized?
The compound is typically synthesized via a multi-step process involving:
- Step 1 : Formation of the tetrahydroquinolinone core through cyclization of substituted anthranilic acid derivatives under acidic conditions .
- Step 2 : Sulfonylation using 3-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
- Intermediates : Characterized via -NMR (e.g., δ 7.38–8.33 ppm for aromatic protons) and -NMR (e.g., δ 113.5–177.1 ppm for carbonyl and aromatic carbons). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., m/z 350.0 [M − H]) .
Table 1 : Representative Synthetic Yields and Conditions
| Step | Reactants | Catalyst/Solvent | Yield (%) | Key Spectral Data |
|---|---|---|---|---|
| 1 | 2-Amino-5-fluorobenzoic acid | DMSO, 80°C | 53% | -NMR: δ 7.54 (SONH) |
| 2 | 3-Methylbenzenesulfonyl chloride | Pyridine, RT | 63% | ESI-MS: m/z 256.4 [M+H] |
How is the purity and structural integrity of the compound validated in academic settings?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .
- Thermal analysis : Melting points (>297°C) and differential scanning calorimetry (DSC) assess thermal stability .
What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition : IC values against target enzymes (e.g., carbonic anhydrase) measured via stopped-flow CO hydration assay .
- Cellular assays : Cytotoxicity assessed in cancer cell lines (e.g., MTT assay, 48–72 hr exposure) .
Advanced Research Questions
How do structural modifications (e.g., methyl or oxo groups) influence its pharmacological profile?
- Substituent effects :
- SAR studies : Fluorine or methoxy substitutions at the quinoline ring alter inhibitory potency by 10–100×, as shown in comparative IC tables .
Table 2 : Structure-Activity Relationship (SAR) Trends
| Substituent | Enzyme IC (nM) | LogP |
|---|---|---|
| 6-Fluoro | 12.3 ± 1.5 | 2.8 |
| 7-Methoxy | 8.9 ± 0.9 | 3.1 |
| 3-Methyl | 15.6 ± 2.1 | 2.5 |
How can contradictory data in biological activity between studies be resolved?
- Source analysis : Compare assay conditions (e.g., pH, temperature) and cell lines. For example, IC discrepancies in kinase inhibition may arise from ATP concentration variations .
- Computational validation : Molecular docking (AutoDock Vina) identifies binding pose inconsistencies due to protein conformational flexibility .
What computational strategies are employed to predict its metabolic stability?
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., oxidation at the methyl group) .
- MD simulations : AMBER or GROMACS simulate hepatic microsomal stability, focusing on sulfonamide hydrolysis .
How is crystallographic data used to resolve polymorphism or solvate formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
